molecular formula C16H13F3O B1327921 2'-Methyl-3-(3,4,5-trifluorophenyl)propiophenone CAS No. 898777-58-7

2'-Methyl-3-(3,4,5-trifluorophenyl)propiophenone

Cat. No.: B1327921
CAS No.: 898777-58-7
M. Wt: 278.27 g/mol
InChI Key: BLNMECJRPGJBEA-UHFFFAOYSA-N
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Description

2’-Methyl-3-(3,4,5-trifluorophenyl)propiophenone is an organic compound with the molecular formula C16H13F3O and a molecular weight of 278.27 g/mol

Scientific Research Applications

2’-Methyl-3-(3,4,5-trifluorophenyl)propiophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Methyl-3-(3,4,5-trifluorophenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3,4,5-trifluorobenzoyl chloride with 2-methylpropiophenone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2’-Methyl-3-(3,4,5-trifluorophenyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The trifluorophenyl group can undergo nucleophilic substitution reactions, particularly with strong nucleophiles like alkoxides or amines.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Alkoxides in alcohol, amines in aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted trifluorophenyl derivatives.

Mechanism of Action

The mechanism of action of 2’-Methyl-3-(3,4,5-trifluorophenyl)propiophenone involves its interaction with specific molecular targets and pathways. The trifluorophenyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2’-Methyl-3-(2,4,5-trifluorophenyl)propiophenone
  • 2’-Methyl-3-(3,4-difluorophenyl)propiophenone
  • 2’-Methyl-3-(3,5-difluorophenyl)propiophenone

Uniqueness

2’-Methyl-3-(3,4,5-trifluorophenyl)propiophenone is unique due to the presence of three fluorine atoms on the phenyl ring, which significantly alters its chemical and physical properties compared to similar compounds with fewer fluorine atoms. This trifluorination enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(2-methylphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3O/c1-10-4-2-3-5-12(10)15(20)7-6-11-8-13(17)16(19)14(18)9-11/h2-5,8-9H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLNMECJRPGJBEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)CCC2=CC(=C(C(=C2)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30644991
Record name 1-(2-Methylphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898777-58-7
Record name 1-Propanone, 1-(2-methylphenyl)-3-(3,4,5-trifluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898777-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Methylphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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